6-methyl-N-(p-tolyl)-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine core substituted with methyl, piperazine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and sulfonyl groups. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production, ensuring consistent quality and reducing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, further ensures the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may bind to a kinase enzyme, blocking its activity and thereby inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Pyrazinamide: An anti-tubercular agent with a similar piperazine structure.
Indole Derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H27N5O2S |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
6-methyl-N-(4-methylphenyl)-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-17-7-9-20(10-8-17)25-22-16-19(3)24-23(26-22)27-11-13-28(14-12-27)31(29,30)21-6-4-5-18(2)15-21/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,26) |
InChI Key |
OTXKMBXGZHFQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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